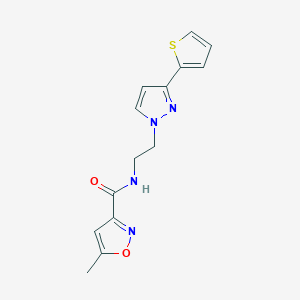

5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-10-9-12(17-20-10)14(19)15-5-7-18-6-4-11(16-18)13-3-2-8-21-13/h2-4,6,8-9H,5,7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJIESAJUJCLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving hydroxylamine and a β-keto ester.

Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine and a 1,3-diketone.

Attachment of the Thiophene Group: The thiophene group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, could be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving isoxazole derivatives.

Medicine: Potential therapeutic applications due to its unique structure, which may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole and thiophene moieties may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

(a) Compound A : 5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole-3-carboxamide (CAS 1005572-77-9)

- Substituent Variation: Target Compound: Thiophen-2-yl-substituted pyrazole. Compound A: 4-Position of isoxazole bears a trifluoromethylphenoxy group.

- Molecular Weight: Compound A: 394.35 g/mol (C₁₈H₁₇F₃N₄O₃) . Target Compound: Estimated lower MW due to absence of trifluoromethylphenoxy.

- Electronic Effects :

(b) Thiazolylmethyl Carbamates (e.g., Compounds)

- Core Heterocycle : Thiazole (vs. isoxazole in target compound).

- Functional Groups : Carbamate linkage (vs. carboxamide in target compound).

- Implications: Thiazole’s sulfur atom may enhance metal-binding or polar interactions compared to isoxazole’s oxygen.

Physicochemical and Pharmacokinetic Properties

Crystallographic and Solid-State Analysis

- Target Compound : Likely forms hydrogen bonds via pyrazole N-H and carboxamide groups, as described in graph set analysis (). SHELX refinement () may reveal a layered crystal structure with thiophene-mediated π-stacking.

- Compound A : The CF₃ group may disrupt hydrogen bonding, leading to less ordered packing but higher melting points .

Biological Activity

5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, synthesis, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H14N4O2S

- Molecular Weight : 286.34 g/mol

The presence of the isoxazole ring, combined with the thiophene and pyrazole moieties, suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing pyrazole and isoxazole structures. For instance, a series of pyrazole derivatives demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound may exhibit similar activities due to its structural analogies with known COX inhibitors .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been documented extensively. In one study, derivatives with similar structural frameworks were evaluated against various cancer cell lines, showing significant cytotoxicity. The IC50 values for these compounds ranged from 0.7 to 35.2 µM against breast and liver cancer cell lines . Although specific data on this compound is limited, its structural characteristics suggest it may possess selective cytotoxic effects against cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes:

- Formation of the pyrazole ring via cyclization reactions.

- Introduction of the thiophene moiety through electrophilic substitution.

- Construction of the isoxazole ring via condensation reactions.

Case Studies

Several studies have investigated related compounds with similar biological profiles:

| Compound | Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 10 | RAW264.7 |

| Compound B | Cytotoxicity | 4.7 | Huh7 |

| Compound C | Anti-inflammatory | >2000 | Mice Model |

These findings illustrate the potential efficacy of compounds structurally related to this compound in various therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.